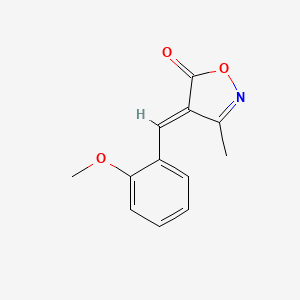

(4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one

CAS No.:

Cat. No.: VC15639763

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO3 |

|---|---|

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | (4E)-4-[(2-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |

| Standard InChI | InChI=1S/C12H11NO3/c1-8-10(12(14)16-13-8)7-9-5-3-4-6-11(9)15-2/h3-7H,1-2H3/b10-7+ |

| Standard InChI Key | WCVBPLSMUZZOOE-JXMROGBWSA-N |

| Isomeric SMILES | CC\1=NOC(=O)/C1=C/C2=CC=CC=C2OC |

| Canonical SMILES | CC1=NOC(=O)C1=CC2=CC=CC=C2OC |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named (4E)-4-[(2-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one, reflecting its E-configuration at the C4 position. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . The structure comprises an isoxazolone ring fused with a 2-methoxybenzylidene moiety, where the methoxy group (-OCH₃) is para to the methylidene linkage .

Spectral and Computational Data

Synthetic Methodologies

Tartaric Acid-Catalyzed Synthesis in Aqueous Media

A green synthesis route employs DL-tartaric acid (5–10 mol%) in water at room temperature . The one-pot reaction involves:

-

Ethyl acetoacetate (1 mmol) and hydroxylamine hydrochloride (1 mmol) stirred in water for 10 minutes.

-

Addition of 2-methoxybenzaldehyde (1 mmol) and catalyst.

Key Advantages:

-

Solvent: Water minimizes environmental impact.

-

Catalyst Reusability: Tartaric acid is recoverable via filtration .

Table 1: Optimization of Tartaric Acid Catalysis

| Catalyst Loading (mol%) | Time (min) | Yield (%) |

|---|---|---|

| 5 | 100 | 85 |

| 10 | 100 | 88 |

| 15 | 100 | 88 |

Agro-Waste-Mediated Synthesis Using WEOFPA/Glycerol

An alternative method utilizes waste orange peel extract (WEOFPA) and glycerol as a eutectic solvent :

-

Reagents: Benzaldehyde derivatives, ethyl acetoacetate, hydroxylamine hydrochloride.

-

Conditions: 60°C, 5 mL WEOFPA + 0.4 mL glycerol.

-

Isolation: Trituration with ice-cold water yields solid product.

Key Advantages:

Table 2: Comparative Analysis of Synthetic Methods

| Parameter | Tartaric Acid Method | WEOFPA/Glycerol Method |

|---|---|---|

| Catalyst Cost | Low | Negligible (agro-waste) |

| Reaction Time | 60–120 min | 25–45 min |

| Environmental Impact | Moderate | Low |

Mechanistic Insights

The reaction proceeds via:

-

Formation of Oxime: Ethyl acetoacetate reacts with hydroxylamine hydrochloride to form β-ketooxime.

-

Cyclization: Acid catalysis (tartaric acid or WEOFPA) facilitates intramolecular cyclization, forming the isoxazolone ring.

-

Knoevenagel Condensation: Aldehyde undergoes condensation with the oxime intermediate, yielding the arylidene derivative .

Physicochemical Properties

-

Solubility: Insoluble in water; soluble in ethanol, chloroform, and dimethyl sulfoxide .

-

Electrochemical Behavior: Exhibits redox activity at −0.8 V (vs. Ag/AgCl), attributed to the isoxazolone moiety .

Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume